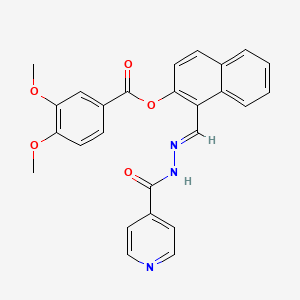![molecular formula C25H22Cl2N2O2S2 B12016679 2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12016679.png)
2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,4-ジクロロベンジル)スルファニル]-3-(4-エトキシフェニル)-5,6,7,8-テトラヒドロ1ベンゾチエノ[2,3-d]ピリミジン-4(3H)-オンは、そのユニークな構造的特徴と様々な科学分野における潜在的な用途で知られている複雑な有機化合物です。この化合物は、多様な生物活性を有することで知られているベンゾチエノピリミジン類に属します。
準備方法
合成経路と反応条件
2-[(2,4-ジクロロベンジル)スルファニル]-3-(4-エトキシフェニル)-5,6,7,8-テトラヒドロ1ベンゾチエノ[2,3-d]ピリミジン-4(3H)-オンの合成は、通常、多段階の有機反応を伴います。一般的な方法の1つは、ベンゾチエノ[2,3-d]ピリミジンコアの調製から始まり、続いて求核置換反応によって2,4-ジクロロベンジル基と4-エトキシフェニル基を導入します。反応条件は、反応を促進するために、水素化ナトリウムなどの強塩基と、ジメチルホルムアミド(DMF)などの溶媒を使用する必要があることがよくあります。
工業生産方法
この化合物の工業生産は、同様の合成経路をより大規模に行う場合があります。プロセスは収率と純度のために最適化され、一貫した生産を保証するために、連続フローリアクターと自動化システムが用いられることがよくあります。再結晶やクロマトグラフィーなどの精製手順が採用されて、所望の純度レベルが達成されます。
化学反応の分析
反応の種類
2-[(2,4-ジクロロベンジル)スルファニル]-3-(4-エトキシフェニル)-5,6,7,8-テトラヒドロ1ベンゾチエノ[2,3-d]ピリミジン-4(3H)-オンは、次のような様々な化学反応を受けることができます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化することができ、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、リチウムアルミニウムハイドライド(LiAlH4)などの試薬を使用して実施でき、カルボニル基をアルコールに還元することができます。
一般的な試薬と条件
酸化: 過酸化水素(H2O2)、過マンガン酸カリウム(KMnO4)
還元: リチウムアルミニウムハイドライド(LiAlH4)、水素化ホウ素ナトリウム(NaBH4)
置換: 水素化ナトリウム(NaH)、ジメチルホルムアミド(DMF)
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成し、還元はアルコールを生成する可能性があります。
科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、新しい化学反応と経路の探索を可能にします。
生物学
生物学的には、この化合物は様々なアッセイで潜在的な可能性を示しており、創薬と開発における可能性のある用途を示唆しています。生物学的標的との相互作用は、非常に興味深いものです。
医学
医学では、この化合物の誘導体は、その治療的可能性について調査されています。それらは、抗炎症、抗菌、または抗癌特性などの活性を示す可能性があります。
産業
産業的には、この化合物は、安定性または反応性の向上など、特定の特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential in various assays, indicating possible applications in drug discovery and development. Its interactions with biological targets are of significant interest.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
2-[(2,4-ジクロロベンジル)スルファニル]-3-(4-エトキシフェニル)-5,6,7,8-テトラヒドロ1ベンゾチエノ[2,3-d]ピリミジン-4(3H)-オンの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、生物学的経路において重要な役割を果たす酵素や受容体が含まれる可能性があります。化合物の構造により、これらの標的に結合し、その活性を調節して、観察された生物学的効果をもたらすことができます。
類似化合物との比較
類似化合物
- 2-[(2,4-ジクロロベンジル)スルファニル]-3-(4-メチルフェニル)-5,6,7,8-テトラヒドロ1ベンゾチエノ[2,3-d]ピリミジン-4(3H)-オン
- 2-[(3,4-ジクロロベンジル)スルファニル]-3-エチル-5,6,7,8-テトラヒドロ1ベンゾチエノ[2,3-d]ピリミジン-4(3H)-オン
独自性
類似化合物と比較して、2-[(2,4-ジクロロベンジル)スルファニル]-3-(4-エトキシフェニル)-5,6,7,8-テトラヒドロ1ベンゾチエノ[2,3-d]ピリミジン-4(3H)-オンは、ユニークな化学的および生物学的特性を与える特定の置換基によって際立っています。これらの違いは、反応性、安定性、および生物活性の変化につながる可能性があり、さらなる研究開発のための貴重な化合物となっています。
特性
分子式 |
C25H22Cl2N2O2S2 |
|---|---|
分子量 |
517.5 g/mol |
IUPAC名 |
2-[(2,4-dichlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H22Cl2N2O2S2/c1-2-31-18-11-9-17(10-12-18)29-24(30)22-19-5-3-4-6-21(19)33-23(22)28-25(29)32-14-15-7-8-16(26)13-20(15)27/h7-13H,2-6,14H2,1H3 |
InChIキー |
RPQLNLXHGHRKEY-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=C(C=C(C=C4)Cl)Cl)SC5=C3CCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12016598.png)
![N-(4-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12016603.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12016611.png)
![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide](/img/structure/B12016623.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12016628.png)



![2-(4-Bromophenyl)-5-(4-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016641.png)
![(6Z)-6-{(2E)-[4-(benzyloxy)benzylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12016648.png)
![2-allyl-6-((E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12016655.png)

![[4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B12016666.png)
![[1-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12016686.png)
